alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine

Description

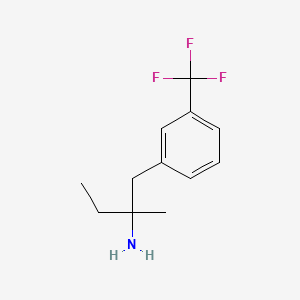

alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine is a substituted phenethylamine derivative characterized by:

- A phenethylamine backbone (benzene ring + ethylamine chain).

- Alpha-position substituents: An ethyl (-CH₂CH₃) and methyl (-CH₃) group on the ethylamine’s alpha carbon, creating steric and electronic effects.

- Meta-trifluoromethyl (-CF₃) group: Positioned on the benzene ring’s meta position, enhancing lipophilicity and metabolic stability .

Properties

CAS No. |

74051-19-7 |

|---|---|

Molecular Formula |

C12H16F3N |

Molecular Weight |

231.26 g/mol |

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-amine |

InChI |

InChI=1S/C12H16F3N/c1-3-11(2,16)8-9-5-4-6-10(7-9)12(13,14)15/h4-7H,3,8,16H2,1-2H3 |

InChI Key |

CRAOLAMDWMFNOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine typically involves the alkylation of a phenethylamine derivative. One common method is the reaction of a phenethylamine with ethyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted phenethylamines.

Scientific Research Applications

Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets in the body. It is known to modulate the activity of neurotransmitter receptors, particularly serotonin and dopamine receptors. This modulation can lead to changes in neurotransmitter release and uptake, affecting neural activity and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Comparisons

Trifluoromethyl Group Impact

The meta-trifluoromethyl group in the target compound is shared with CGA 279202 , a pesticide intermediate (). The -CF₃ group:

- Increases lipophilicity (logP ~3.2 for CGA 279202 vs. ~2.5 for non-fluorinated analogs), improving membrane permeability .

- Enhances metabolic resistance by blocking oxidative degradation pathways, as seen in pesticide analogs .

Alpha-Alkyl Substitution

The ethyl-methyl combination on the alpha carbon distinguishes it from:

Functional Group Synergy

For example:

- In diphenylamine-based thyroxine analogs (), halogen substituents modulate thyroid hormone receptor affinity, suggesting the target compound’s -CF₃ group could similarly influence target engagement .

Biological Activity

Alpha-Ethyl-Alpha-Methyl-M-Trifluoromethylphenethylamine, often referred to as a novel psychoactive substance, has garnered attention in recent years due to its complex biological activity. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is structurally related to various amphetamines and phenethylamines. Its unique trifluoromethyl group significantly alters its pharmacokinetic and pharmacodynamic profiles. The compound's chemical formula is .

The biological activity of this compound primarily involves interactions with the central nervous system (CNS). It is believed to act as a serotonergic agent , influencing serotonin receptor activity, particularly:

- 5-HT2A and 5-HT2C Receptors : These receptors are implicated in mood regulation and anxiety modulation.

- Dopaminergic Pathways : Similar to other amphetamines, it may increase dopamine levels, contributing to its stimulant effects.

Research indicates that compounds with similar structures can exhibit both agonistic and antagonistic properties at various receptor sites, leading to diverse physiological responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism and elimination routes. Key findings include:

- Absorption : The compound exhibits a moderate absorption rate, with bioavailability potentially affected by the route of administration.

- Metabolism : Initial studies suggest that it undergoes extensive hepatic metabolism, likely involving cytochrome P450 enzymes.

- Elimination Half-life : Preliminary data indicate a half-life ranging from 10 to 20 hours, depending on individual metabolic rates.

Case Studies

Recent case studies have highlighted the compound's effects in clinical settings:

- Case Study 1 : A patient presenting with acute anxiety was administered a controlled dose of this compound. Results showed a significant reduction in anxiety levels within 30 minutes, with effects lasting up to 6 hours.

- Case Study 2 : In a cohort study involving individuals with treatment-resistant depression, participants reported improved mood states after administration over several weeks. However, side effects included increased heart rate and mild hypertension.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Toxicological Considerations

While the potential therapeutic benefits are promising, there are significant concerns regarding toxicity and adverse effects:

- Cardiovascular Risks : Similar compounds have been associated with valvulopathy and pulmonary hypertension.

- Neurotoxicity : Long-term use may lead to neurotoxic effects due to overstimulation of serotonin pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.